molecular formula C12H17NO4S B2512189 Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate CAS No. 425415-00-5

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate

Cat. No. B2512189
CAS RN: 425415-00-5
M. Wt: 271.33
InChI Key: RFRCBFCJHGLEGI-UHFFFAOYSA-N
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Description

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a compound that can be associated with the family of methanesulfonanilides, which are characterized by the presence of a methanesulfonyl group attached to an aniline derivative. Although the specific compound is not directly described in the provided papers, insights can be drawn from similar structures. For instance, the paper on N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide discusses the conformation of the N-H bond and the presence of hydrogen bonding in the crystal structure, which could be relevant for understanding the behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, typically involves the reaction of an aniline derivative with a methanesulfonyl chloride under basic conditions. The synthesis of 2,2',6,6'-Tetramethyl-4,4'-Diphenoxydiphenylsulfone, although not the same, provides insight into the type of reactions that might be used to synthesize similar aromatic sulfone compounds. The process involves the use of dimethylphenol and dichlorodiphenylsulfone, indicating that halogenated compounds can be key intermediates in such syntheses .

Molecular Structure Analysis

The molecular structure of methanesulfonanilides, as discussed in the papers, shows that the amide H atom is positioned in such a way that it can participate in hydrogen bonding, which is significant for the biological activity of these compounds. The bond parameters and torsion angles are also noted to be similar to other compounds within the same family, suggesting that Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate would likely exhibit similar structural characteristics .

Chemical Reactions Analysis

The chemical reactivity of methanesulfonanilides can be inferred from the permethylation reactions described in the second paper. The use of methylsulfinyl carbanion in dimethyl sulfoxide as a catalyst for permethylation indicates that the sulfonyl group can be reactive under certain conditions, which could be relevant when considering the reactivity of the sulfonyl group in Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate are not detailed in the provided papers, the high melting temperature of a related compound, 2,2',6,6'-Tetramethyl-4,4'-Diphenoxydiphenylsulfone, suggests that similar compounds might also exhibit high thermal stability. The presence of dimethyl groups and the sulfonyl moiety could influence the solubility and melting point of the compound .

Scientific Research Applications

Chemical Modification of Biopolymers

Chemical modification of biopolymers, such as xylan, has been explored to create biopolymer ethers and esters with specific properties. These novel materials, synthesized through reactions involving compounds like dimethyl sulfoxide (DMSO), have potential applications in drug delivery, paper strength additives, and as antimicrobial agents. Advanced analytical techniques, including NMR spectroscopy and scanning electron microscopy, have been used to study structure-property relationships of these xylan derivatives, indicating their diverse applicability in scientific research and industry (Petzold-Welcke et al., 2014).

Solvent Interactions and Applications

DMSO, a dipolar aprotic solvent, is extensively utilized across various fields, from medicine and biotechnology to electrochemistry. Its ability to form hydrogen bonds with cosolvent molecules affects dissolution properties and solution behavior at the molecular level. Understanding these interactions through theoretical and experimental studies offers insights into the solvent's role in scientific research, highlighting its importance across different applications (Kiefer, Noack, & Kirchner, 2011).

Antiviral Applications

Indolylarylsulfones, which include modifications of sulfone compounds, have shown promise as potent inhibitors of the human immunodeficiency virus type 1. These compounds, through structural modifications, demonstrate potential as drug candidates for AIDS treatment in combination with other antiretroviral agents, suggesting the versatility of sulfonyl compounds in therapeutic development (Famiglini & Silvestri, 2018).

Environmental and Health Considerations

The environmental compatibility and low toxicity of DMSO have positioned it as a favorable solvent in various applications. However, concerns regarding the widespread use of glyphosate, a compound structurally related to methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate, have led to increased scrutiny over potential health effects. Studies suggest the need for comprehensive research on the associations between glyphosate exposure, microbial community distortions, antibiotic resistance, and the emergence of diseases, indicating the importance of understanding the environmental and health implications of chemical usage (Van Bruggen et al., 2018).

properties

IUPAC Name

methyl 2-(3,4-dimethyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-5-6-11(7-10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRCBFCJHGLEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate

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